1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

Radical Chemistry Photoredox Catalysis Chemical Synthesis

This bench-stable NHPI ester (CAS 1960404-19-6) reliably generates 4-fluorobenzyl radicals under mild photoredox conditions, enabling clean mono-substitution in Minisci-type reactions. Its unique electronic profile optimizes radical stability and cross-coupling selectivity. Ideal for late-stage functionalization in drug discovery, this reagent offers a strategic alternative to traditional Suzuki couplings.

Molecular Formula C16H10FNO4
Molecular Weight 299.25 g/mol
Cat. No. B8074513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate
Molecular FormulaC16H10FNO4
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H10FNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
InChIKeyXEGMCMDUIYSJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: NHPI Ester for Photoredox and Radical Chemistry


1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate (CAS 1960404-19-6) is a redox-active N-hydroxyphthalimide (NHPI) ester [1]. This compound class serves as a versatile precursor to alkyl radicals, generated via single-electron transfer (SET)-induced reductive decarboxylative fragmentation under photochemical, thermal, or electrochemical conditions [2]. As a stable, solid reagent derived from 4-fluorophenylacetic acid, it is a key building block for incorporating a 4-fluorobenzyl motif into complex molecules through radical addition, cross-coupling, or Minisci-type reactions [3].

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: Why NHPI Ester Selection Requires Precision


While the NHPI ester class shares a common radical generation mechanism, substitution among derivatives cannot be done casually [1]. The appended carboxylic acid residue directly determines the specific radical intermediate, and even subtle electronic or steric variations in the parent acid significantly impact downstream reaction yields and selectivity [2]. For instance, the 4-fluorophenyl motif imparts unique electronic properties influencing both the stability of the benzylic radical and its subsequent reactivity in cross-coupling, rendering simple substitution with other NHPI esters or alternative redox-active esters (e.g., Barton esters) an unreliable strategy for replicating synthetic outcomes [3].

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: Quantitative Performance and Quality Metrics


1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: High Purity Benchmark vs. Related Analogs

Commercial specification for 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate is reported at a minimum purity of 97% . This specification establishes a high purity baseline critical for ensuring reproducible radical generation efficiency. In comparison, the closely related acid analog, 2-Phthalimido-2-(4-fluorophenyl)acetic acid, is commercially available at a lower specification of 95% . This quantifiable difference in purity grade is a direct point of differentiation for procurement decisions where reaction cleanliness and yield consistency are paramount.

Radical Chemistry Photoredox Catalysis Chemical Synthesis

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: Functional Utility in Minisci-Type Heteroaryl Alkylation

In a class of visible light-driven Minisci-type reactions, N-hydroxyphthalimide (NHPI) esters undergo reductive decarboxylation to generate alkyl radicals that functionalize N-heterocycles [1]. This method is distinguished from the classic Minisci protocol by the use of an Ir-based photoredox catalyst and stoichiometric trifluoroacetic acid (TFA) [2]. The reported method suppresses unwanted polyalkylation, a common drawback in classic approaches, thereby improving product selectivity for mono-alkylated heterocycles [3]. While the specific yield for this compound is not individually reported, the method's proven efficacy across diverse NHPI esters provides a strong class-level inference of its utility for creating 4-fluorobenzyl-substituted heterocyclic building blocks of high value in drug discovery [4].

C-H Activation Minisci Reaction Medicinal Chemistry

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: Strategic Advantage Over Aryl Halides in Cross-Coupling

NHPI esters, including 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate, serve as radical precursors in dual photoredox/nickel-catalyzed cross-couplings with heteroaryl halides [1]. This approach offers a distinct strategic advantage over traditional Suzuki or Negishi couplings because it utilizes stable, readily prepared NHPI esters instead of sensitive organometallic reagents [2]. While the scope table confirms the method's effectiveness for alkyl NHPI esters, a direct, head-to-head comparison between this specific 4-fluorophenyl NHPI ester and an analogous 4-fluorobenzyl halide or organometallic is not available [3]. The class-level evidence, however, supports its utility as a bench-stable alternative for installing the 4-fluorobenzyl group under mild conditions.

Cross-Coupling C-C Bond Formation Nickel Catalysis

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate: Optimized Use Cases and Applications


Precision Synthesis of Mono-Alkylated N-Heterocycles for Medicinal Chemistry

Leverage this compound in visible-light photoredox Minisci-type reactions to install the 4-fluorobenzyl group onto N-heterocyclic cores like lepidine [1]. The reaction protocol, which uses an Ir(ppy)₃ photocatalyst, is class-proven to suppress undesirable polyalkylation, yielding cleaner mono-substituted products that are valuable intermediates for drug discovery and development [2].

Construction of Complex C(sp²)–C(sp³) Bonds via Dual Nickel/Photoredox Catalysis

Employ this NHPI ester as a bench-stable radical precursor in dual nickel/photoredox cross-coupling reactions with heteroaryl halides [3]. This methodology provides a strategic alternative to traditional Suzuki couplings, offering a broader substrate scope and milder reaction conditions for forging key carbon-carbon bonds in complex molecule synthesis [4].

Radical-Polar Crossover Reactions for Nucleophilic Fluorination

Apply this NHPI ester in a radical-polar crossover sequence to access benzylic fluorides that are otherwise challenging to prepare via conventional SN1/SN2 pathways [5]. This approach, utilizing an Ir photocatalyst and a nucleophilic fluorine source, provides a redox-neutral route to 4-fluorobenzyl fluoride derivatives, expanding the toolkit for late-stage functionalization in agrochemical and pharmaceutical research [6].

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